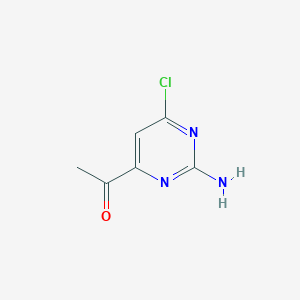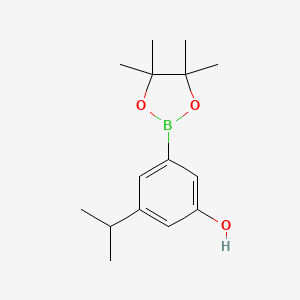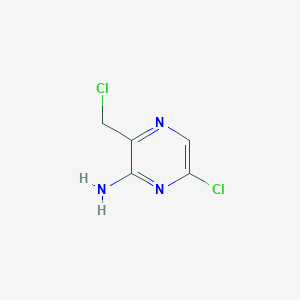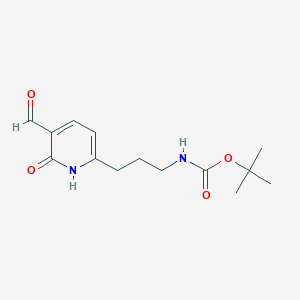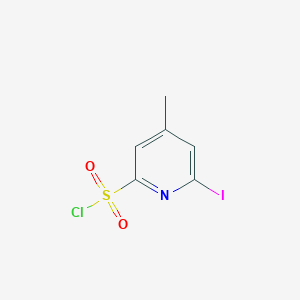
6-Iodo-4-methylpyridine-2-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Iodo-4-methylpyridine-2-sulfonyl chloride is a chemical compound with the molecular formula C6H5ClINO2S and a molecular weight of 317.53 g/mol It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom
Preparation Methods
The synthesis of 6-Iodo-4-methylpyridine-2-sulfonyl chloride typically involves the diazotization of substituted 3-aminopyridines followed by the substitution of diazo groups with sulfonyl groups in the obtained diazonium chlorides . The reaction conditions for this synthesis are optimized to ensure high yields and purity of the final product. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to meet regulatory standards.
Chemical Reactions Analysis
6-Iodo-4-methylpyridine-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction:
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions, which are widely applied in forming carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Iodo-4-methylpyridine-2-sulfonyl chloride has several scientific research applications:
Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting specific biological pathways.
Material Science: It is used in the synthesis of materials with specific properties for industrial applications.
Mechanism of Action
The mechanism of action of 6-Iodo-4-methylpyridine-2-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives. These reactions are often catalyzed by metal catalysts such as palladium .
Comparison with Similar Compounds
Similar compounds to 6-Iodo-4-methylpyridine-2-sulfonyl chloride include other pyridine sulfonyl chlorides, such as:
- 4-Iodo-6-methylpyridine-2-sulfonyl chloride
- 3-Iodo-5-methylpyridine-2-sulfonyl chloride
These compounds share similar reactivity and applications but may differ in their specific chemical properties and reactivity due to the position of substituents on the pyridine ring.
Properties
CAS No. |
1393558-46-7 |
|---|---|
Molecular Formula |
C6H5ClINO2S |
Molecular Weight |
317.53 g/mol |
IUPAC Name |
6-iodo-4-methylpyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C6H5ClINO2S/c1-4-2-5(8)9-6(3-4)12(7,10)11/h2-3H,1H3 |
InChI Key |
ITATUEIOTMIBHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1)I)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



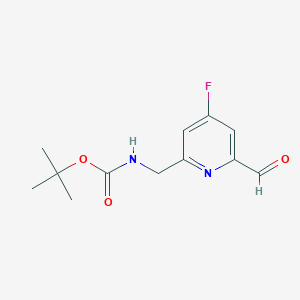
![5H-Pyrrolo[2,3-E][1,2,4]triazine](/img/structure/B14843980.png)
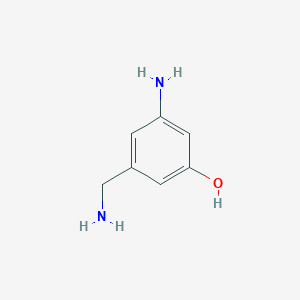
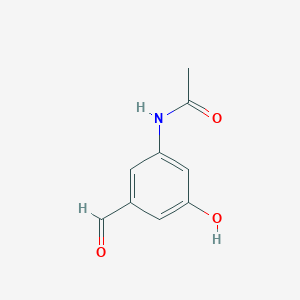
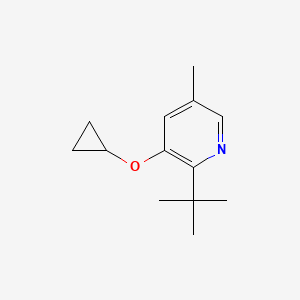
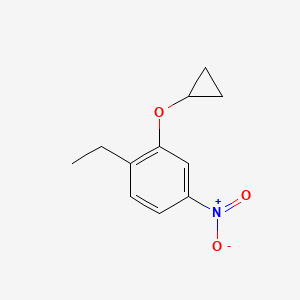
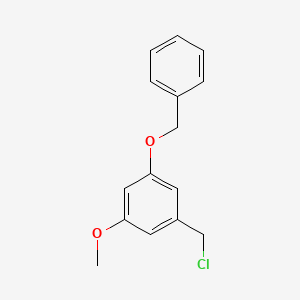

![7-Chloro-9-methyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one](/img/structure/B14844007.png)
